molecular formula C17H18F3NO2S B2578658 4-isopropoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide CAS No. 1234974-21-0

4-isopropoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide

Cat. No. B2578658
CAS RN: 1234974-21-0
M. Wt: 357.39
InChI Key: VWITZHXCGBLATE-UHFFFAOYSA-N
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Description

4-isopropoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide is a chemical compound that has been the focus of numerous scientific studies due to its potential applications in various fields. This compound is commonly referred to as ITB or ITB-1 and is synthesized using a specific method that involves several steps.

Scientific Research Applications

Thiophene Derivatives in Heterocyclic Synthesis

Thiophene derivatives have been synthesized for applications in heterocyclic synthesis, showcasing their versatility in creating various heterocyclic compounds. These compounds serve as building blocks in the development of pharmaceuticals and materials with unique properties (Mohareb et al., 2004).

Antipathogenic Activity of Thiourea Derivatives

Thiourea derivatives, characterized by the presence of thiophene and trifluoromethyl groups, have been investigated for their antipathogenic activity. These compounds have shown significant activity against bacterial strains, demonstrating their potential as novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Chemoselective N-benzoylation

The N-benzoylation of aminophenols, employing compounds with benzamide functionalities, highlights the chemical reactivity of these structures in synthesizing compounds of biological interest. This process emphasizes the compounds' utility in medicinal chemistry for creating bioactive molecules (Singh et al., 2017).

Thiophene-based Liquid Crystals

New groups of thiophene-based derivatives have been synthesized and analyzed for their mesomorphic and optical behavior. These compounds exhibit promising applications in the development of liquid crystal displays and other optoelectronic devices (Nafee et al., 2020).

Poly(arylene ether amide)s with Trifluoromethyl Groups

The synthesis of poly(arylene ether amide)s with trifluoromethyl pendent groups showcases the integration of these functionalities into polymers, enhancing their properties for potential applications in advanced materials technology (Lee & Kim, 2002).

properties

IUPAC Name

4-propan-2-yloxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO2S/c1-12(2)23-15-5-3-14(4-6-15)16(22)21(11-17(18,19)20)9-13-7-8-24-10-13/h3-8,10,12H,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWITZHXCGBLATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N(CC2=CSC=C2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isopropoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide

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